molecular formula C23H20O6S B2569505 4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate CAS No. 618390-73-1

4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate

Cat. No. B2569505
CAS RN: 618390-73-1
M. Wt: 424.47
InChI Key: VRCZZXMSNRWHFI-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate” is a chemical compound with a molecular formula of C23H20O6S . It has a molecular weight of 424.47 . This compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H20O3S/c1-16(2)18-8-5-17(6-9-18)7-14-21(24)19-10-12-20(13-11-19)26-23(25)22-4-3-15-27-22/h3-16H,1-2H3/b14-7+ . This code provides a detailed representation of the molecule’s structure.

Scientific Research Applications

Luminescent Materials

One application involves the synthesis of luminescent materials. A study highlights the use of related thiophene derivatives in the synthesis of highly blue luminescent symmetrical terthiophenes and a quinquethiophene, showcasing their potential in creating luminescent materials with good to excellent yields (Teiber & Müller, 2012).

Organic Ligands

Thiophene derivatives also play a crucial role in the synthesis of organic ligands. Research demonstrates the reaction of related compounds with aminoheteroaryls and other nucleophiles, leading to the formation of organic ligands. These ligands have applications in medicinal chemistry and materials science due to their ability to bind to various metals and substrates (Kabirifard et al., 2020).

Surface Functionalization

Another application is in the surface functionalization of semiconductor and metal nanoparticles. A study describes the synthesis of regioregular oligo- and polythiophenes containing carbodithioate groups for the surface functionalization of CdSe nanocrystals. This demonstrates the compound's utility in enhancing the compatibility and stability of nanocrystals for use in electronic devices and sensors (Querner et al., 2006).

Electronic and Photovoltaic Applications

Research also delves into the electronic properties of thiophene-based compounds for organic field-effect transistors (OFETs) and nonvolatile memory elements. A study reports the synthesis of mixed phenylene-thiophene oligomers, which exhibit high carrier mobilities and stability as both evaporated and solution-cast films. This highlights their potential in developing low-cost, high-performance electronic and photovoltaic devices (Mushrush et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[4-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O6S/c1-26-19-13-15(14-20(27-2)22(19)28-3)6-11-18(24)16-7-9-17(10-8-16)29-23(25)21-5-4-12-30-21/h4-14H,1-3H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCZZXMSNRWHFI-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.